3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with 6-methyl-2-pyridinecarboxaldehyde, followed by cyclization and thiolation reactions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Another heterocyclic compound with a similar pyridine moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine and pyrimidine core structure.
Uniqueness
3-(6-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core with a sulfanyl group and a methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
793716-10-6 |
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Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-5-4-8-12(15-9)17-13(18)10-6-2-3-7-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) |
InChI Key |
JQARLDIXYFSBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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